molecular formula C12H14BrNO2 B15090251 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Cat. No.: B15090251
M. Wt: 284.15 g/mol
InChI Key: RXCHXWGDKIHUOM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is a brominated propan-1-one derivative featuring a 3-bromophenyl group at the C3 position and a 3-hydroxyazetidin-1-yl moiety at the C1 position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chalcones and propiophenones, which are known for their cytotoxic, anti-inflammatory, and nonlinear optical (NLO) properties .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)4-5-12(16)14-7-11(15)8-14/h1-3,6,11,15H,4-5,7-8H2

InChI Key

RXCHXWGDKIHUOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a phenyl compound, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the meta position.

    Azetidinone Formation: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reaction: The final step could involve coupling the bromophenyl compound with the azetidinone derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the azetidinone ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its structural features.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-1-one Derivatives

The following table compares 3-(3-bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one with structurally related propan-1-one derivatives:

Compound Name Substituents at C1 and C3 Key Properties References
1-(3-Bromophenyl)propan-1-one C1: None; C3: 3-Bromophenyl Intermediate in chalcone synthesis; moderate coupling yields (40–50%) with HOBt/HOAT
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one C1: None; C3: 3-Bromophenyl, 4-fluorophenyl Molecular weight: 307.16 g/mol; used in halogen-substituted chalcone studies
1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one C1: None; C3: 3-Bromophenyl, 3-methylphenyl GHS-classified for industrial/research use; CAS 898790-59-5
3-(3-Bromophenyl)-1-imidazol-1-yl-propenone C1: Imidazolyl; C3: 3-Bromophenyl Studied for NLO properties via DFT; strong hyperpolarizability (β: 4.53 × 10⁻³⁰ esu)
Target compound C1: 3-hydroxyazetidin-1-yl; C3: 3-Bromophenyl Hypothesized enhanced solubility and H-bonding potential; biological activity under study N/A

Key Observations :

  • C1 Substituent Effects : The hydroxyazetidine group in the target compound distinguishes it from simpler analogs lacking heterocyclic moieties. This group may enhance solubility and enable intermolecular H-bonding, critical for crystal engineering .
  • Biological Activity : Halogen-substituted analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one exhibit cytotoxic activity against MCF-7 cells (IC₅₀: 422.22 ppm), suggesting bromophenyl derivatives are promising anticancer leads .

Key Observations :

  • Microwave methods significantly reduce reaction time (8 minutes vs. hours/days) but require higher temperatures .
  • Traditional coupling agents like HOBt provide moderate yields but are less energy-intensive .

Key Observations :

  • Genotoxicity concerns for some propan-1-one derivatives highlight the need for thorough toxicological profiling .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The hydroxyazetidine group in the target compound may form stronger H-bonding networks compared to non-hydroxylated analogs, influencing crystal packing and stability .
  • Crystallographic Data: Related bromophenyl compounds (e.g., CCDC 1817604) crystallize in monoclinic systems with Z = 4, showing halogen∙∙∙π interactions .

Biological Activity

3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is a compound characterized by its unique structure that includes an azetidine ring and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₁₄BrNO₂
  • Molecular Weight : 284.16 g/mol
  • CAS Number : 1339656-61-9

The biological activity of 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is primarily attributed to its ability to interact with various biological targets. The compound can potentially inhibit specific enzymes or receptors, which may lead to altered metabolic pathways. For instance, the hydroxyl group can participate in hydrogen bonding, enhancing the binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of azetidine compounds often show significant antimicrobial properties. The presence of the bromophenyl group may enhance this activity by increasing lipophilicity, allowing better penetration through microbial membranes.
  • Anticancer Potential : Preliminary investigations suggest that 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one may induce apoptosis in cancer cells. This effect could be mediated through the inhibition of specific signaling pathways associated with cell proliferation and survival.

Research Findings

Recent studies focused on the synthesis and evaluation of the biological activity of similar azetidine derivatives have provided insights into the potential therapeutic applications of this compound:

StudyFindingsReference
Synthesis of Azetidine Derivatives Compounds containing azetidine rings showed promising antimicrobial and anticancer activities.
Mechanistic Studies The compound's interaction with enzyme targets was analyzed, revealing potential inhibitory effects.
Comparative Analysis Similar azetidine derivatives were found to exhibit varied biological activities based on structural modifications.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A derivative similar to 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one was tested against various bacterial strains, showing an inhibition zone comparable to standard antibiotics.
  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

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